cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol
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Overview
Description
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug development and synthesis of bioactive molecules. The presence of the tosyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile, followed by functional group modifications to introduce the azabicyclo structure.
Introduction of the tosyl group: The tosylation reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The tosyl group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the tosyl group can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate
- Rel-(1R,5s)-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Uniqueness: cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol stands out due to its specific substitution pattern and the presence of the tosyl group, which imparts unique reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds.
Properties
IUPAC Name |
(1S,5S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11,13,16H,7-9H2,1-2H3/t11-,13?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZVRFNNRACQAW-UFPXDFCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@]2(C(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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